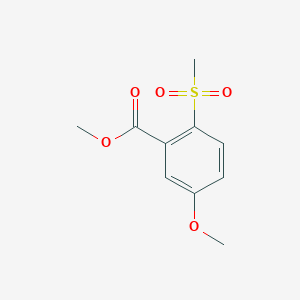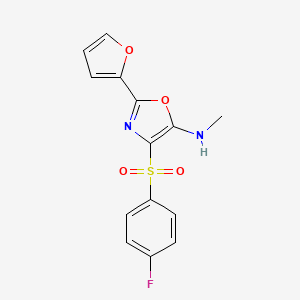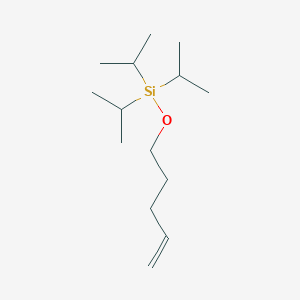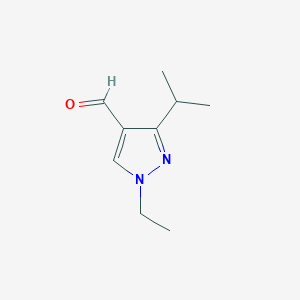
1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It’s also known as "1-Ethyl-1H-pyrazole-4-carbaldehyde" . The CAS number for this compound is 304903-10-4 .
Synthesis Analysis
The synthesis of pyrazole compounds, which includes “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Applications De Recherche Scientifique
Synthesis of Bicyclic Heteroaryl Carboxyaldehydes
1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde serves as a precursor in the synthesis of complex organic compounds, such as bicyclic heteroaryl carboxyaldehydes. A study demonstrated its utility in the nonchromatographic, efficient separation and synthesis of isomeric mixtures of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole carboxylates, leading to key intermediates for developing 6-alkylidene penems (Nikitenko et al., 2006).
Antimicrobial and Antioxidant Agents
The compound is also involved in forming new antimicrobial and antioxidant agents. Research on 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds showcased broad-spectrum antimicrobial activities and good antioxidant properties. These findings were further supported by in silico molecular docking studies, suggesting potential as inhibitors of bacterial enzymes (Bhat et al., 2016).
Inhibitors for Enzymatic Activities
Further research has explored its derivatives as potent inhibitors for enzymes like 5α-reductase and aromatase, showcasing the compound's relevance in developing pharmaceutical agents targeting specific enzymatic activities. This study synthesized a series of derivatives and evaluated their inhibitory activities, identifying some with high potency compared to reference drugs (El-Naggar et al., 2020).
Synthesis of Quinolinyl Chalcones
This compound is a key intermediate in synthesizing new quinolinyl chalcones containing a pyrazole group. These compounds have shown promising antimicrobial properties, with specific derivatives being highly potent against bacterial and fungal strains. This research highlights the compound's role in creating bioactive molecules with potential therapeutic applications (Prasath et al., 2015).
Ionic Liquid Synthesis
Its derivatives have been used in environmentally benign synthesis processes in ionic liquids, demonstrating the compound's versatility in green chemistry applications. This approach offers excellent yields at room temperature, underscoring its potential in sustainable chemical synthesis methods (Hangarge & Shingare, 2003).
Safety and Hazards
Mécanisme D'action
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The exact interaction of this compound with its targets would depend on the specific nature of the targets.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities .
Propriétés
IUPAC Name |
1-ethyl-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-11-5-8(6-12)9(10-11)7(2)3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKZJMBZNZAFKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




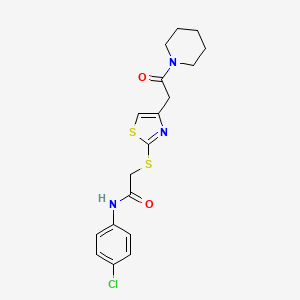
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2896620.png)


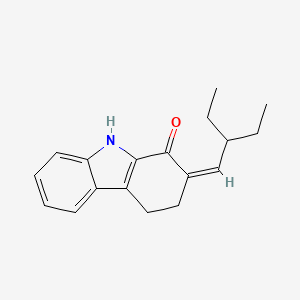
![4-(prop-2-yn-1-yl)-N-{3-[(propan-2-yl)carbamoyl]cyclohexyl}piperazine-1-carboxamide](/img/structure/B2896626.png)
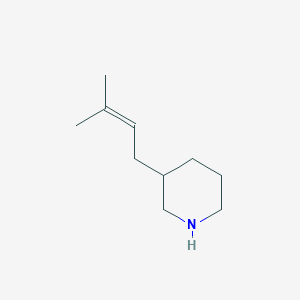
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2896628.png)
